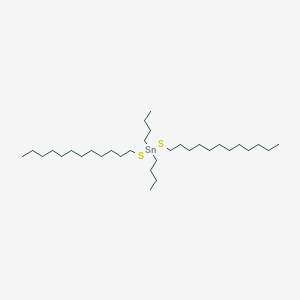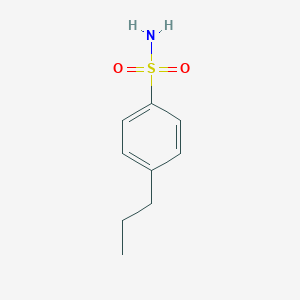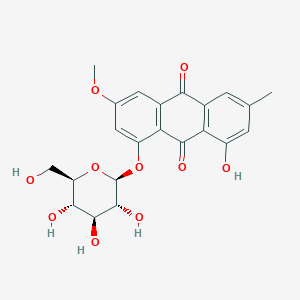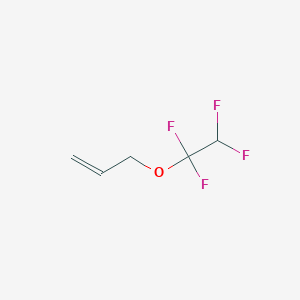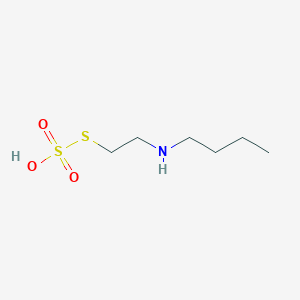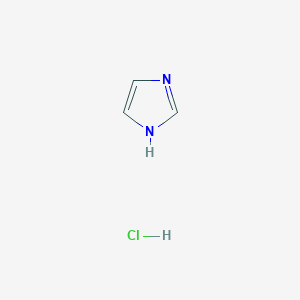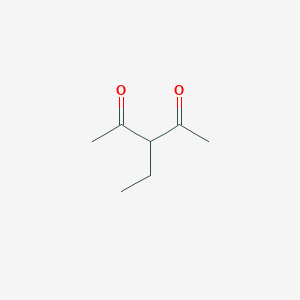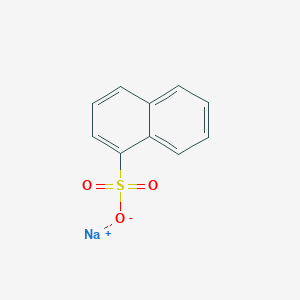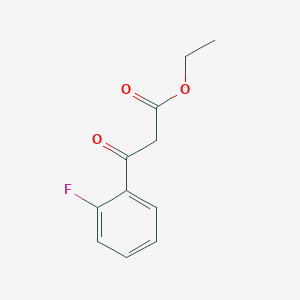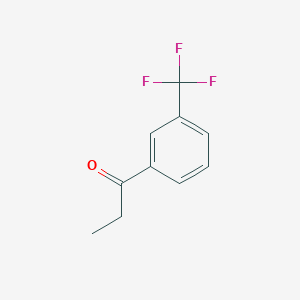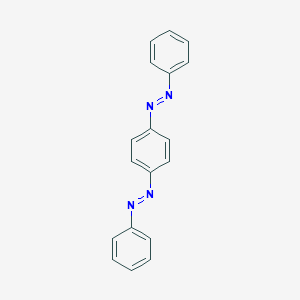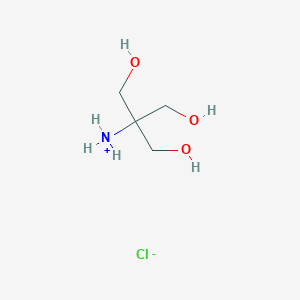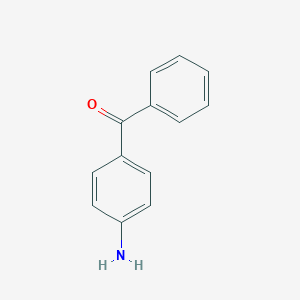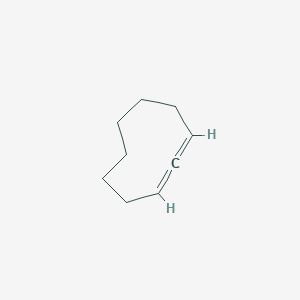
1,2-Cyclononadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Cyclononadiene (CND) is a cyclic hydrocarbon with a unique structure that has attracted attention from the scientific community due to its potential applications in various fields. CND is a nine-membered ring system with two double bonds, making it an important intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1,2-Cyclononadiene is not well understood, but it is believed to act as a dienophile in the Diels-Alder reaction. 1,2-Cyclononadiene can also undergo electrocyclization to form various products, depending on the reaction conditions.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of 1,2-Cyclononadiene. However, it has been reported that 1,2-Cyclononadiene can inhibit the growth of cancer cells and induce apoptosis. 1,2-Cyclononadiene has also been reported to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,2-Cyclononadiene in lab experiments include its unique structure, which allows for the synthesis of various compounds, and its potential applications in drug discovery and material science. The limitations of using 1,2-Cyclononadiene in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research and application of 1,2-Cyclononadiene. One potential direction is the development of new synthetic methods for the preparation of 1,2-Cyclononadiene and its derivatives. Another direction is the investigation of the mechanism of action of 1,2-Cyclononadiene and its potential applications in drug discovery and material science. Additionally, the use of 1,2-Cyclononadiene in the synthesis of carbon nanotubes and graphene could be further explored.
Métodos De Síntesis
1,2-Cyclononadiene can be synthesized through various methods, including the Diels-Alder reaction, the Birch reduction, and the electrocyclization of enynes. The Diels-Alder reaction is the most commonly used method for the synthesis of 1,2-Cyclononadiene. This reaction involves the reaction of a diene and a dienophile to form a cyclic compound. The Birch reduction is another method that involves the reduction of an aromatic compound with sodium metal and liquid ammonia. The electrocyclization of enynes is a third method that involves the reaction of an enyne with a metal catalyst under high temperature and pressure.
Aplicaciones Científicas De Investigación
1,2-Cyclononadiene has been used in various scientific research applications, such as in the synthesis of natural products, drug discovery, and material science. 1,2-Cyclononadiene has been used as an intermediate in the synthesis of various natural products, including the anti-cancer compound, (-)-doliculide. 1,2-Cyclononadiene has also been used in drug discovery as a potential scaffold for the development of new drugs. In material science, 1,2-Cyclononadiene has been used as a precursor for the synthesis of carbon nanotubes and graphene.
Propiedades
Número CAS |
1123-11-1 |
|---|---|
Nombre del producto |
1,2-Cyclononadiene |
Fórmula molecular |
C9H14 |
Peso molecular |
122.21 g/mol |
InChI |
InChI=1S/C9H14/c1-2-4-6-8-9-7-5-3-1/h1,5H,2,4,6-9H2 |
Clave InChI |
YHGPUHUSTRYSIC-UHFFFAOYSA-N |
SMILES |
C1CCCC=C=CCC1 |
SMILES canónico |
C1CCCC=C=CCC1 |
Otros números CAS |
1123-11-1 |
Sinónimos |
1,2-Cyclononadiene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5S,8S,9S,10S,13S,14S)-10,13-Dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B72253.png)
